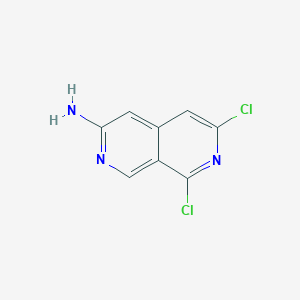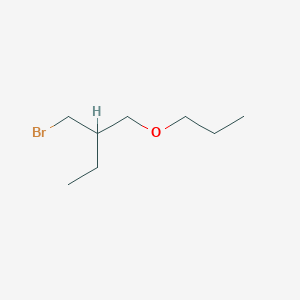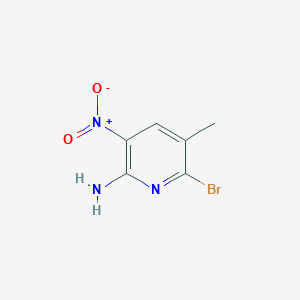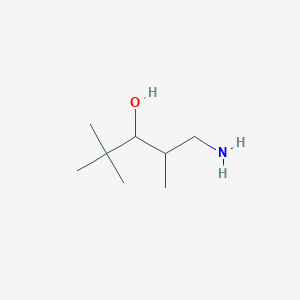
3-mercapto-L-aspartic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Mercapto-L-aspartic acid, also known as (2R)-2-amino-3-mercaptosuccinic acid, is an organic compound with the molecular formula C4H7NO4S. It is a derivative of L-aspartic acid, where a mercapto group (-SH) replaces one of the carboxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-mercapto-L-aspartic acid can be achieved through several methods. One common approach involves the reaction of L-aspartic acid with thiol-containing reagents under specific conditions. For instance, L-aspartic acid can be reacted with thiourea in the presence of a base to yield this compound . Another method involves the use of ethylenediamine-N,N’-disuccinic acid lyase as a biocatalyst to achieve asymmetric synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using cost-effective and efficient methods. One such method includes the intercalation of L-aspartic acid into layered double hydroxides by coprecipitation, which has been shown to retain the optical activity of L-aspartic acid during and after the intercalation process .
Chemical Reactions Analysis
Types of Reactions
3-Mercapto-L-aspartic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The mercapto group (-SH) in the compound is particularly reactive and can participate in these reactions.
Common Reagents and Conditions
Substitution: The mercapto group can undergo nucleophilic substitution reactions with alkyl halides to form thioethers.
Major Products Formed
The major products formed from these reactions include disulfides, thioethers, and other sulfur-containing derivatives.
Scientific Research Applications
3-Mercapto-L-aspartic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-mercapto-L-aspartic acid involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. This interaction can affect various biochemical pathways, including those involved in amino acid metabolism and cellular signaling .
Comparison with Similar Compounds
3-Mercapto-L-aspartic acid can be compared with other similar compounds such as:
Captopril: A well-known angiotensin-converting enzyme (ACE) inhibitor that also contains a mercapto group.
L-Cysteine: Another sulfur-containing amino acid that shares similar chemical properties with this compound.
The uniqueness of this compound lies in its specific structure and reactivity, which make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C4H7NO4S |
|---|---|
Molecular Weight |
165.17 g/mol |
IUPAC Name |
(2R)-2-amino-3-sulfanylbutanedioic acid |
InChI |
InChI=1S/C4H7NO4S/c5-1(3(6)7)2(10)4(8)9/h1-2,10H,5H2,(H,6,7)(H,8,9)/t1-,2?/m0/s1 |
InChI Key |
MWUQQPGZOPQTIX-PIKHSQJKSA-N |
Isomeric SMILES |
[C@H](C(C(=O)O)S)(C(=O)O)N |
Canonical SMILES |
C(C(C(=O)O)S)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-butyl (5R,10R)-10-ethyl-1,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B13151569.png)

![N-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B13151573.png)







